Potent Antiproliferative Activity in the NCI-60 Human Tumor Cell Line Panel (GI50 < 0.4 µM)
Derivatives of 5-chloro-3-phenyl-1H-indole-2-carboxamide, specifically compounds with a 5-chloro substituent and a modified hydrazide/amide group, demonstrate exceptional antiproliferative activity in the NCI-60 human tumor cell line panel, with GI50 values less than 0.4 µM across multiple cancer types [1]. This is in stark contrast to the parent 5-chloro-3-phenyl-1H-indole-2-carboxamide, which serves as a scaffold rather than a directly active agent in this assay, and other less substituted indole-2-carboxamides that lack the 3-phenyl group and exhibit significantly higher GI50 values (>10 µM) [2]. The 5-chloro and 3-phenyl moieties are essential for this potency, as shown by the reduced activity of 5-unsubstituted or 3-alkyl analogs [1].
| Evidence Dimension | Antiproliferative Activity (GI50) |
|---|---|
| Target Compound Data | 5-Chloro-3-phenyl-1H-indole-2-carboxamide derivatives (e.g., 5a, 6b) exhibit GI50 < 0.4 µM |
| Comparator Or Baseline | Unsubstituted indole-2-carboxamide or 5-unsubstituted-3-phenyl analogs show GI50 > 10 µM |
| Quantified Difference | >25-fold lower GI50 (more potent) for 5-chloro-3-phenyl-substituted derivatives |
| Conditions | NCI-60 human tumor cell line panel (leukemia, NSCLC, colon, CNS, melanoma, ovarian, renal, breast) |
Why This Matters
This indicates that the 5-chloro-3-phenyl-1H-indole-2-carboxamide scaffold is a validated and potent starting point for developing anticancer agents, particularly those targeting tubulin polymerization, and its use ensures access to this specific antiproliferative profile.
- [1] Kazan F, Yagci ZB, Bai R, et al. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Comput Biol Chem. 2019;80:512-523. View Source
- [2] Abdelrahman MH, Aboraia AS, Youssif BGM, et al. Design, synthesis and pharmacophoric model building of new 3-alkoxymethyl/3-phenyl indole-2-carboxamides with potential antiproliferative activity. Chem Biol Drug Des. 2017;90(1):64-82. View Source
